molecular formula C23H27NO5 B557547 Fmoc-allo-Thr(tBu)-OH CAS No. 201481-37-0

Fmoc-allo-Thr(tBu)-OH

Cat. No.: B557547
CAS No.: 201481-37-0
M. Wt: 397,48 g/mole
InChI Key: LZOLWEQBVPVDPR-XOBRGWDASA-N
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Description

Fmoc-allo-Thr(tBu)-OH is a derivative of threonine, an amino acid, which is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino end and a tert-butyl (tBu) group at the hydroxyl side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-allo-Thr(tBu)-OH typically involves the protection of the threonine amino acid. The Fmoc group is introduced to the amino group of threonine using Fmoc-Cl in the presence of a base such as sodium carbonate. The hydroxyl group is protected by the tBu group using tert-butyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of solid-phase synthesis allows for the efficient production of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-allo-Thr(tBu)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for tBu removal.

    Coupling: HBTU, DIC, and bases like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions .

Scientific Research Applications

Chemistry

Fmoc-allo-Thr(tBu)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of threonine residues in peptides, which are crucial for the biological activity of many proteins .

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .

Medicine

In medicinal chemistry, peptides containing this compound are used in the development of peptide-based drugs. These drugs can target specific proteins and pathways, offering potential treatments for various diseases .

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of therapeutic peptides. It is also used in the development of diagnostic tools and assays .

Mechanism of Action

The mechanism of action of Fmoc-allo-Thr(tBu)-OH involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The tBu group protects the hydroxyl side chain, ensuring the correct sequence and structure of the peptide . Once the synthesis is complete, the protecting groups are removed, yielding the final peptide product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence the biological activity and properties of the synthesized peptides. This makes it a valuable tool in peptide synthesis and research .

Properties

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOLWEQBVPVDPR-XOBRGWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369199
Record name Fmoc-L-allo-Thr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201481-37-0
Record name Fmoc-L-allo-Thr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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